molecular formula C14H19N7 B12226409 N,N-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine

N,N-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B12226409
M. Wt: 285.35 g/mol
InChI Key: RPTWHTQLXNHESB-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety, which is further substituted with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps One common approach is to start with the preparation of the piperazine derivative, which is then reacted with a pyrimidine-containing compoundThe reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N,N-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of kinase activity or interaction with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • 1-(2-Pyrimidyl)piperazine

Uniqueness

N,N-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N7

Molecular Weight

285.35 g/mol

IUPAC Name

N,N-dimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazin-3-amine

InChI

InChI=1S/C14H19N7/c1-19(2)12-4-5-13(18-17-12)20-8-10-21(11-9-20)14-15-6-3-7-16-14/h3-7H,8-11H2,1-2H3

InChI Key

RPTWHTQLXNHESB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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